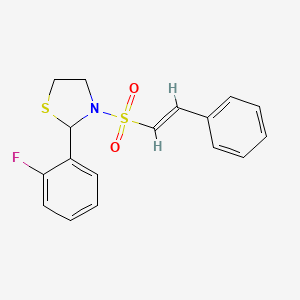

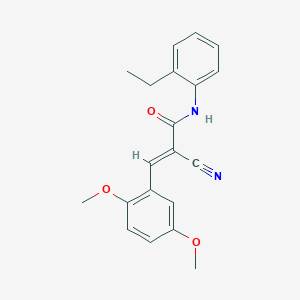

![molecular formula C20H18N4O2S B2816662 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea CAS No. 1705716-86-4](/img/structure/B2816662.png)

1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b]thiazoles are a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles has been developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Molecular Structure Analysis

The structure of related compounds and their complexes have been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis

The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole . This process occurs under mild transition-metal-free conditions .Physical and Chemical Properties Analysis

The linear formula of a related compound, IMIDAZO (2,1-B)THIAZOL-6-YL-ACETIC ACID ETHYL ESTER, is C9H10N2O2S . Its molecular weight is 210.256 .Scientific Research Applications

Anticancer Applications

Potential Anticancer Agents Derived from γ-Bromodipnones : A study by Potikha and Brovarets (2020) introduced a new method for assembling the imidazo[2,1-b][1,3]thiazole system, indicating moderate anticancer activity against kidney cancer cells and lesser effects on other cancer types such as prostate, colon cancer, and leukemia. This suggests the potential utility of these compounds in cancer therapy (Potikha & Brovarets, 2020).

Synthesis and Anticancer Activity of Imidazo[2,1-b][1,3]thiazole and Imidazo[2,1-b][1,3]thiazine Derivatives : Another study focused on the synthesis and evaluation of the cytotoxic effects of imidazo[2,1-b][1,3]thiazoles and imidazo[2,1-b][1,3]thiazines, indicating potential for development into anticancer drugs. The compounds showed varying degrees of cytotoxicity against cancer cell lines, highlighting the promise of these scaffolds in cancer treatment (Meriç et al., 2008).

Antimicrobial and Antifungal Applications

Antimicrobial Activity of Imidazothiazole Derivatives : Research by Shankerrao et al. (2017) on imidazothiazole derivatives of benzofuran revealed some compounds exhibiting promising antimicrobial activities. This underscores the potential of such derivatives in developing new antimicrobial agents (Shankerrao et al., 2017).

Synthesis and Antimicrobial Evaluation of Novel Imidazole Ureas/Carboxamides : A study by Rani et al. (2014) synthesized novel imidazole ureas/carboxamides and evaluated their antimicrobial activity, further demonstrating the versatility of imidazo[2,1-b]thiazole derivatives in antimicrobial applications (Rani et al., 2014).

Modulation of Human T Lymphocytes

- Modulation of the CD2-Receptor by Imidazo[2,1-b]thiazoles : Harraga et al. (1994) explored the in vitro immunological effect of substituted imidazo[2,1-b]thiazoles on the expression of CD2 receptors in human T trypsinized lymphocytes, indicating potential immunomodulatory properties (Harraga et al., 1994).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridine derivatives, have been found to be potent anticancer agents targeting kras g12c-mutated cells .

Mode of Action

It’s worth noting that similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been used as covalent inhibitors in cancer treatment . These compounds interact with their targets by forming a covalent bond, which can result in the inhibition of the target protein’s function .

Biochemical Pathways

Given the potential anticancer properties of similar compounds, it’s plausible that this compound could affect pathways related to cell proliferation and survival .

Result of Action

Similar compounds have shown potent anticancer activity, suggesting that this compound could potentially induce cell death or inhibit cell proliferation in cancer cells .

Future Directions

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future . Imidazo [1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

Properties

IUPAC Name |

1-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c25-19(21-10-12-26-15-6-2-1-3-7-15)22-17-9-5-4-8-16(17)18-14-24-11-13-27-20(24)23-18/h1-9,11,13-14H,10,12H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYWBJFXJZZFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2816580.png)

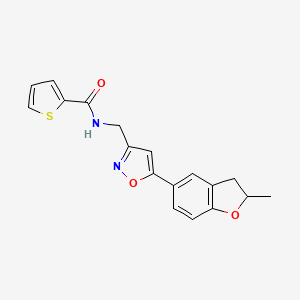

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2816584.png)

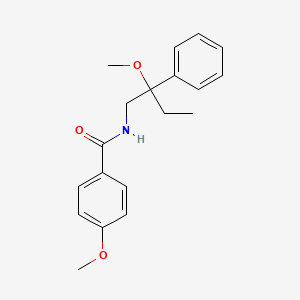

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide](/img/structure/B2816588.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2816589.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2816592.png)

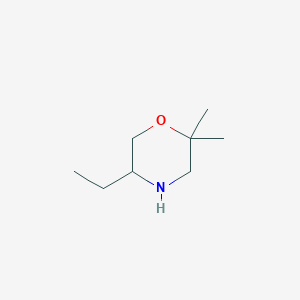

![N,N,4-Trimethyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2816593.png)

![3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid](/img/structure/B2816596.png)

![3-(3-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2816597.png)

![Methyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2816601.png)